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Compound of Interest

Compound Name: Lenacapavir

Cat. No.: B1654289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lenacapavir with alternative antiretroviral

agents, based on available indirect treatment comparison (ITC) studies. The information is

intended to support researchers, scientists, and drug development professionals in their

understanding of lenacapavir's relative efficacy and safety profile. Data is presented through

structured tables, detailed experimental protocols, and visual diagrams to facilitate

interpretation.

Comparative Efficacy and Safety of Lenacapavir
Indirect treatment comparisons are statistical methods used to compare interventions from

different clinical trials when head-to-head trials are not available. The following tables

summarize the quantitative data from key ITC studies involving lenacapavir for both treatment

of multidrug-resistant HIV-1 and for pre-exposure prophylaxis (PrEP).

Lenacapavir for the Treatment of Multidrug-Resistant
HIV-1
An unanchored simulated treatment comparison was conducted to assess the efficacy of

lenacapavir in combination with an optimized background regimen (OBR) against other

treatments for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR)

HIV-1.[1][2]
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Outcome
Lenacapavir + OBR
vs. Fostemsavir +
OBR

Lenacapavir + OBR
vs. Ibalizumab +
OBR

Lenacapavir + OBR
vs. OBR alone

Virologic Suppression

(HIV-1 RNA <50

copies/mL) at Weeks

24-28 (Odds Ratio;

95% Confidence

Interval)

6.57 (1.34–32.28) 8.93 (2.07–38.46) 12.74 (1.70–95.37)

Change from Baseline

in CD4 Cell Count
Similar Similar -

OBR: Optimized Background Regimen

Lenacapavir for HIV Pre-Exposure Prophylaxis (PrEP)
An indirect treatment comparison was performed to evaluate the relative efficacy of long-acting

injectable lenacapavir and cabotegravir for HIV PrEP. The analysis used two network

approaches with either no PrEP or daily oral emtricitabine/tenofovir disoproxil fumarate (F/TDF)

as common comparators.[3]

Outcome
Lenacapavir vs. Cabotegravir (Hazard
Ratio; 95% Credible Interval)

HIV Acquisition Risk (using no PrEP as common

comparator)
1.04 (0.19–5.69)

HIV Acquisition Risk (using oral F/TDF as

common comparator)
Evidence of no difference

Experimental Protocols
The following sections detail the methodologies of the key clinical trials that provided the data

for the indirect treatment comparisons.
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Lenacapavir Clinical Trials
CAPELLA (NCT04150068): This Phase 2/3 study evaluated the safety and efficacy of

lenacapavir in heavily treatment-experienced people with multidrug-resistant HIV-1 infection.

[1][2]

Study Design: The trial had two cohorts. In the randomized cohort, participants were

assigned to receive either oral lenacapavir or placebo in addition to their failing regimen for

14 days, followed by open-label subcutaneous lenacapavir every six months plus an

optimized background regimen. The non-randomized cohort received open-label

lenacapavir and an optimized background regimen from the start.

Inclusion Criteria: Adults with confirmed HIV-1, resistance to at least two antiretroviral agents

from three of the four main classes, and ongoing viral replication despite treatment.

Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5

log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the 14-day functional

monotherapy period.

PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752): These are ongoing Phase 3

trials evaluating the safety and efficacy of lenacapavir for HIV PrEP in different populations.

Study Design: Both are double-blind, randomized, active-controlled studies. PURPOSE 1

enrolls cisgender women, while PURPOSE 2 enrolls cisgender men, transgender women,

transgender men, and gender non-binary individuals who have sex with men. Participants

are randomized to receive either subcutaneous lenacapavir every six months or daily oral

F/TDF.

Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.

Primary Endpoint: The rate of incident HIV infections in the lenacapavir group compared to

the F/TDF group.

Comparator Clinical Trials
BRIGHTE (NCT02362503): This Phase 3 trial assessed the safety and efficacy of fostemsavir

in heavily treatment-experienced adults with multidrug-resistant HIV-1.
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Study Design: The study included a randomized and a non-randomized cohort. In the

randomized cohort, participants received either fostemsavir or placebo in addition to their

failing regimen for eight days, followed by open-label fostemsavir plus an optimized

background regimen. The non-randomized cohort received open-label fostemsavir and an

optimized background regimen.

Inclusion Criteria: Adults with HIV-1, limited treatment options due to resistance, intolerance,

or contraindications, and a viral load ≥400 copies/mL.

Primary Endpoint: The mean change in HIV-1 RNA from baseline at day 8 in the randomized

cohort.

TMB-301 (NCT02475629): This Phase 3 trial evaluated the safety and efficacy of ibalizumab in

heavily treatment-experienced adults with multidrug-resistant HIV-1.

Study Design: A single-arm, open-label study where participants received a loading dose of

intravenous ibalizumab followed by maintenance infusions every two weeks, in combination

with an optimized background regimen.

Inclusion Criteria: Adults with multidrug-resistant HIV-1, a viral load of >1000 copies/mL, and

limited treatment options.

Primary Endpoint: The proportion of patients with a ≥0.5 log10 copies/mL decrease in viral

load from baseline to day 14.

HPTN 083 (NCT02720094) and HPTN 084 (NCT03164564): These Phase 2b/3 trials evaluated

the safety and efficacy of long-acting injectable cabotegravir for HIV PrEP.

Study Design: Both were double-blind, double-dummy, randomized, active-controlled trials

comparing injectable cabotegravir every eight weeks to daily oral F/TDF. HPTN 083 enrolled

cisgender men and transgender women who have sex with men, while HPTN 084 enrolled

cisgender women.

Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.

Primary Endpoint: The rate of incident HIV infections in the cabotegravir group compared to

the F/TDF group.
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Visualizations
Lenacapavir Signaling Pathway
Lenacapavir is a first-in-class HIV-1 capsid inhibitor that disrupts multiple essential steps in the

viral lifecycle.[4] It binds to the interface between capsid protein (p24) subunits, interfering with

capsid assembly and disassembly. This dual mechanism of action inhibits the nuclear import of

viral DNA, virus assembly and release, and the formation of a mature capsid core.[4]
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Caption: Lenacapavir's dual mechanism of action in the HIV-1 lifecycle.

Experimental Workflow for Indirect Treatment
Comparison
The process of conducting an unanchored simulated treatment comparison involves several

key steps, from systematic literature review to statistical analysis.

Systematic Literature Review
(Identify relevant clinical trials)

Feasibility Assessment
(Evaluate similarity of trials and populations)

Data Extraction
(Aggregate data from comparator trials)

Individual Patient Data (IPD)
(From Lenacapavir trial)

Simulate Comparator Population
(Generate a virtual population matching the comparator trial's characteristics)

Indirect Treatment Comparison
(Compare predicted outcomes with observed outcomes from comparator trial)

Develop Outcome Model
(Using Lenacapavir IPD to predict outcomes based on patient characteristics)

Predict Outcomes in Simulated Population
(Apply the outcome model to the simulated comparator population)

Click to download full resolution via product page

Caption: Workflow for an unanchored simulated treatment comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1654289?utm_src=pdf-body
https://www.benchchem.com/product/b1654289?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1654289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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